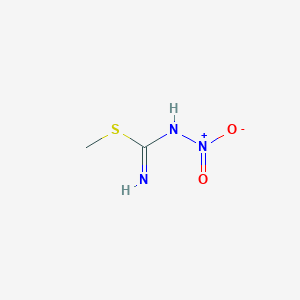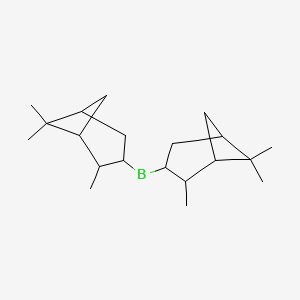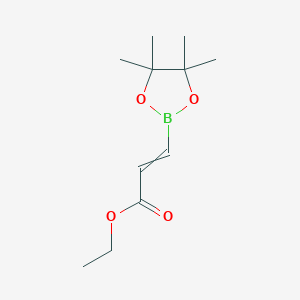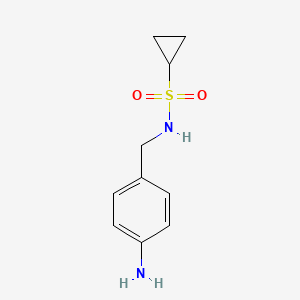
Boc-O-benzyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-O-benzyl-L-threonine is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a building block. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl group attached to the threonine molecule. The molecular formula of this compound is C16H23NO5, and it has a molecular weight of 309.36 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-O-benzyl-L-threonine is typically synthesized through the protection of the amino and hydroxyl groups of threonine. The synthesis involves the following steps:
Protection of the amino group: The amino group of threonine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the hydroxyl group: The hydroxyl group of threonine is protected using a benzyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Boc-O-benzyl-L-threonine undergoes various chemical reactions, including:
Deprotection reactions: The Boc and benzyl protecting groups can be removed under specific conditions.
Substitution reactions: The compound can undergo substitution reactions where the benzyl group is replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal, hydrogenolysis with palladium on carbon (Pd/C) for benzyl group removal.
Substitution: Various nucleophiles can be used to replace the benzyl group under appropriate conditions.
Major Products Formed
Deprotection: Threonine or its derivatives with free amino and hydroxyl groups.
Substitution: Threonine derivatives with different functional groups replacing the benzyl group.
Aplicaciones Científicas De Investigación
Boc-O-benzyl-L-threonine has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: This compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: It is used in the production of peptide-based materials and biomolecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of Boc-O-benzyl-L-threonine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and benzyl groups protect the amino and hydroxyl groups of threonine, respectively, during the synthesis process. This allows for the selective formation of peptide bonds without interference from the reactive groups of threonine .
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-threonine: Similar to Boc-O-benzyl-L-threonine but lacks the benzyl group.
Fmoc-O-benzyl-L-threonine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection instead of Boc.
Boc-O-benzyl-L-serine: Similar to this compound but with serine instead of threonine.
Uniqueness
This compound is unique due to the presence of both Boc and benzyl protecting groups, which provide dual protection for the amino and hydroxyl groups of threonine. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial .
Propiedades
Fórmula molecular |
C16H23NO5 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19) |
Clave InChI |
CTXPLTPDOISPTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Cyclohexylbenzo[d]thiazole-2-sulfonamide](/img/structure/B8817373.png)




![(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methanol](/img/structure/B8817398.png)




